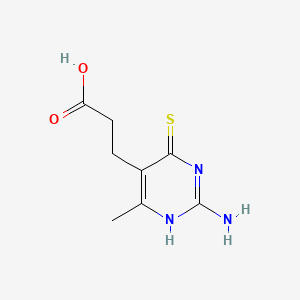![molecular formula C16H19ClN2O3 B12924223 2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924223.png)
2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[321]octan-8-yl)-3-(hydroxymethyl)benzonitrile is a complex organic compound with a unique structure It features a bicyclic octane ring system with multiple hydroxyl groups, a chloro substituent, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile involves multiple steps, including the formation of the bicyclic ring system and the introduction of functional groups. Key steps may include:
Formation of the Bicyclic Ring System: This can be achieved through a Diels-Alder reaction, followed by selective reduction and functional group transformations.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Chlorination: The chloro substituent can be introduced using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Benzonitrile Formation: The benzonitrile moiety can be synthesized through a nucleophilic substitution reaction involving a suitable nitrile precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the nitrile group to form amines or other derivatives.
Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[32
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Synthetic Organic Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(methoxymethyl)benzonitrile: Similar structure with a methoxy group instead of a hydroxyl group.
2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(aminomethyl)benzonitrile: Similar structure with an amino group instead of a hydroxyl group.
Uniqueness
The unique combination of functional groups in 2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H19ClN2O3 |
|---|---|
Peso molecular |
322.78 g/mol |
Nombre IUPAC |
2-chloro-4-[(1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C16H19ClN2O3/c1-16(22)5-10-4-14(21)13(6-16)19(10)12-3-2-9(7-18)15(17)11(12)8-20/h2-3,10,13-14,20-22H,4-6,8H2,1H3/t10-,13-,14?,16+/m1/s1 |
Clave InChI |
RRGPWJPPLPHOTG-WZJFGWBNSA-N |
SMILES isomérico |
C[C@@]1(C[C@H]2CC([C@@H](C1)N2C3=C(C(=C(C=C3)C#N)Cl)CO)O)O |
SMILES canónico |
CC1(CC2CC(C(C1)N2C3=C(C(=C(C=C3)C#N)Cl)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



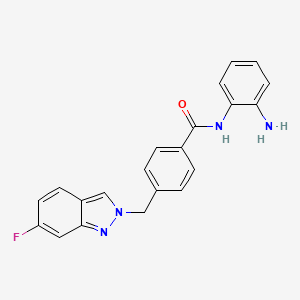
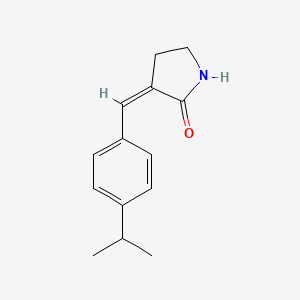
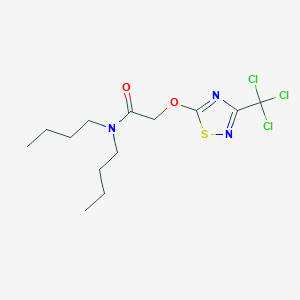
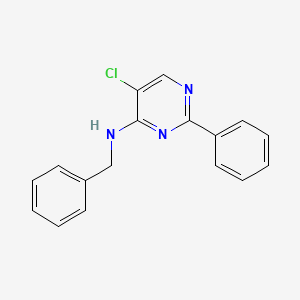
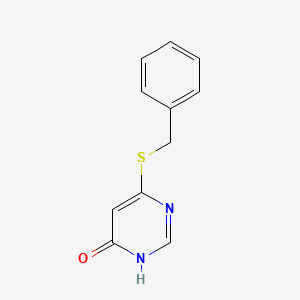

![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/no-structure.png)
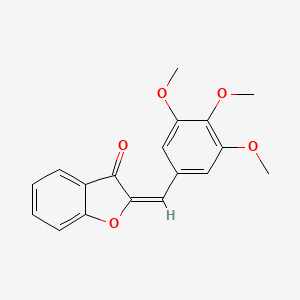
![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-8-hydroxy-32-[(1R)-1-hydroxyethyl]-8-(hydroxymethyl)-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B12924196.png)

![(R)-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924217.png)
